molecular formula C16H14N4O3 B2651245 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1209837-14-8

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2651245
CAS No.: 1209837-14-8
M. Wt: 310.313
InChI Key: HVRGFVFBRVCMGO-UHFFFAOYSA-N
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Description

Product Overview N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide ( 1210161-57-1) is a synthetic chemical compound with a molecular formula of C16H14N4O3 and a molecular weight of 310.31 g/mol. This reagent features a distinct molecular architecture, combining an isoxazole ring linked to a 4-methoxyphenyl group with a pyrazinecarboxamide moiety. Its structure is defined by the SMILES notation: O=C(C1=NC=CN=C1)NCC2=NOC(C3=CC=CC(OC)=C3)=C2. Research Significance of the Core Scaffolds The design of this compound incorporates two pharmaceutically relevant heterocyclic systems. The isoxazole ring is a five-membered heterocycle known to be a privileged scaffold in medicinal chemistry. Isoxazole derivatives exhibit a wide spectrum of biological activities, largely due to their ability to participate in diverse molecular interactions. Research has demonstrated that compounds containing the isoxazole nucleus possess promising anticancer properties, acting through various mechanisms such as protein kinase inhibition and induction of apoptosis . Furthermore, the isoxazole motif is found in several marketed drugs and investigational compounds, underscoring its utility in drug discovery . The second key component, the pyrazine-2-carboxamide group, is another significant heterocyclic fragment. This scaffold has been employed in the rational design of targeted therapeutic agents, notably as a core structure in potent inhibitors of kinases involved in the DNA Damage Response (DDR) pathway, such as the ATR kinase inhibitor VX-970 (M6620) . The fusion of these two fragments into a single molecule creates a hybrid structure with potential for multi-target activity or for optimizing interactions with a specific biological target. Potential Research Applications Given its structural features, this compound is a valuable compound for chemical biology and drug discovery research. Its primary application is as a building block or intermediate in the synthesis of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) around the isoxazole and pyrazine cores. It also serves as a key pharmacological probe for screening against various disease-related targets, particularly in oncology. The presence of the 4-methoxyphenyl-substituted isoxazole linked to a pyrazine carboxamide suggests potential for investigating activity against kinase targets, given the established use of both motifs in known kinase inhibitors . Handling and Usage This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) for detailed handling, storage, and disposal information prior to use.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-22-13-4-2-11(3-5-13)15-8-12(20-23-15)9-19-16(21)14-10-17-6-7-18-14/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRGFVFBRVCMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using a base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . The pyrazine ring can be introduced through a subsequent reaction involving pyrazine-2-carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of a strong acid or base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is its role as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on checkpoint kinases, which are crucial for cell cycle regulation and DNA damage response. For instance, a related compound has been shown to inhibit checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2), leading to potential therapeutic strategies against various cancers, especially those with defects in DNA replication and cell division .

Antitubercular Properties

Another promising application is in the treatment of tuberculosis (TB). The growing prevalence of multidrug-resistant strains necessitates the development of new antitubercular agents. Compounds similar to this compound have been identified as effective against Mycobacterium tuberculosis, showing significant inhibitory activity against both replicating and non-replicating forms of the bacteria .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies suggest that modifications in the isoxazole ring can lead to enhanced efficacy against resistant strains, making it a candidate for further development into a novel TB treatment .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the isoxazole ring followed by coupling reactions with pyrazine derivatives. Characterization techniques such as NMR spectroscopy and X-ray diffraction have confirmed its molecular structure, which is essential for understanding its biological activity .

Case Study 1: Cancer Treatment

A study demonstrated that a derivative of this compound effectively reduced tumor growth in xenograft models when combined with ionizing radiation. The results indicated a synergistic effect that warrants further clinical investigation .

Case Study 2: Tuberculosis

In vitro studies showed that this compound exhibited a minimum inhibitory concentration (MIC) effective against resistant strains of M. tuberculosis, highlighting its potential as a new therapeutic agent in TB management .

Mechanism of Action

The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazine ring may also play a role in binding to biological targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Pyrazine-2-carboxamides with Trifluoromethylphenyl Groups

Compounds such as 5-(alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides () share the pyrazine-2-carboxamide scaffold but differ in substituents. For example:

  • 5-(Propylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1a): Melting point 155–156°C, 87% yield.
  • 5-(Hexylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1d): Melting point 148–149°C, 92% yield.

The trifluoromethyl group increases electronegativity and metabolic stability compared to the target compound’s 4-methoxyphenyl group.

Anticonvulsant Thiadiazole Analogs

Compounds like N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide () exhibit 74.88% anticonvulsant inhibition. Structure-activity relationship (SAR) studies indicate that phenyl substituents enhance activity compared to methyl groups, aligning with the target compound’s 4-methoxyphenyl substitution .

Heterocyclic Core Modifications

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

The compound 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) () shares the 4-methoxyphenylmethyl group with the target compound but replaces isoxazole with a 1,3,4-oxadiazole core. LMM5 demonstrates antifungal activity against Candida albicans, suggesting that the heterocycle’s electron distribution (oxadiazole vs. isoxazole) influences target specificity .

Isoxazole-Based Semicarbazones

Compounds like N-(phenyl)-2-((5-phenylisoxazol-3-yl)methylene) hydrazinecarbothioamide () feature isoxazole rings but with semicarbazone linkages. X-ray data show bond distances (N–N: 1.342–1.348 Å, C=O: 1.216–1.229 Å) comparable to typical carboxamides, highlighting structural rigidity that may affect bioavailability .

Antimycobacterial and Antifungal Activity

Pyrazinecarboxamides with tert-butyl and chloro substituents (e.g., 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide ) exhibit IC~50~ values of 41.9–49.5 µmol·L⁻¹ against mycobacteria and fungi (). The target compound’s 4-methoxyphenyl group may offer similar lipophilicity, though direct activity data are unavailable .

Structural and Physicochemical Properties

Compound Core Structure Key Substituent Melting Point (°C) Yield (%) Notable Activity
Target Compound Isoxazole-pyrazine 4-Methoxyphenyl Not reported Not reported Not reported
5-(Propylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1a) Pyrazine Trifluoromethylphenyl 155–156 87 Antimycobacterial
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl Not reported Purchased Antifungal
N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide Thiadiazole Bis(trifluoromethyl)phenyl Not reported Not reported 74.88% anticonvulsant inhibition

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring, which is known for its ability to interact with various biological targets, and a pyrazine core that enhances its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C16H14N4OC_{16}H_{14}N_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these atoms contributes to the compound's diverse biological activities.

Structural Features

Structural Feature Description
Isoxazole Ring Contains one nitrogen and one oxygen atom, contributing to its reactivity.
Pyrazine Core A six-membered ring with two nitrogen atoms, enhancing interaction with biological targets.
Methoxy Group The presence of a methoxy group on the phenyl ring influences solubility and biological activity.

This compound exhibits potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which is beneficial for patients suffering from these conditions.

Research Findings

  • Inhibition Studies : Preliminary in vitro studies indicate that compounds with similar structures can effectively inhibit MAO-B activity, suggesting therapeutic applications in neurodegenerative disorders .
  • Anti-inflammatory Activity : Similar pyrazine derivatives have shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNFα and IL-6 . This suggests that this compound may also possess anti-inflammatory effects.
  • Antimicrobial Properties : Research on related pyrazole derivatives indicates their efficacy against various bacterial strains, highlighting their potential as antimicrobial agents .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of pyrazine derivatives on neuronal cells exposed to oxidative stress. Results demonstrated that these compounds reduced cell death and oxidative damage, supporting their potential use in treating neurodegenerative diseases.

Case Study 2: Anti-inflammatory Efficacy

In a clinical trial assessing the anti-inflammatory properties of similar compounds, significant reductions in markers such as C-reactive protein (CRP) were observed in participants treated with pyrazine derivatives. This underscores the therapeutic potential of this compound in inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide?

The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and amines. For example, pyrazine carboxamides are typically prepared using coupling agents like triphenylphosphite to activate the carboxylic acid group, followed by reaction with the appropriate amine-containing intermediate (e.g., (5-(4-methoxyphenyl)isoxazol-3-yl)methylamine) . Cyclization steps involving phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) are also critical for constructing the isoxazole ring .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch in carboxamide at ~1650–1700 cm⁻¹, isoxazole ring vibrations).
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy proton singlet at ~3.8 ppm, pyrazine aromatic protons at ~8.5–9.5 ppm) and stereochemistry.
  • Mass spectrometry (EI/ESI) : Validates molecular weight and fragmentation patterns (e.g., loss of methoxy or carboxamide groups) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screens should include:

  • Enzyme inhibition assays (e.g., carbonic anhydrase I/II for anticancer potential) .
  • Cytotoxicity testing (e.g., MTT assay on cancer cell lines).
  • Antimicrobial activity (e.g., against Gram-positive/negative bacteria or fungi) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from hours to 4 hours) and improves purity (~95% without recrystallization) by enhancing reagent mixing and energy transfer .
  • Catalyst screening : Transition metals (e.g., ytterbium triflate) or acid/base catalysts can accelerate cyclization steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility during carboxamide formation .

Q. How to resolve contradictions in biological activity data across studies?

  • Structural analogs analysis : Compare activity of derivatives with substituent variations (e.g., methoxy vs. fluorine at the phenyl ring) to identify pharmacophoric motifs .
  • Metabolite profiling : Use LC-MS to detect active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to observed discrepancies .
  • Target specificity assays : Employ siRNA or CRISPR-based gene silencing to confirm target engagement (e.g., carbonic anhydrase vs. kinase pathways) .

Q. What computational methods predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase active site) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects with bioactivity .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize derivatives for synthesis .

Q. How to address crystallization challenges for X-ray diffraction studies?

  • Co-crystallization agents : Add small molecules (e.g., DMSO) to stabilize crystal lattice formation.
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth.
  • Software tools : Use WinGX or Olex2 for structure refinement and validation .

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